N,N'-(Thiene-3,4-diyl)dipropanamide

Description

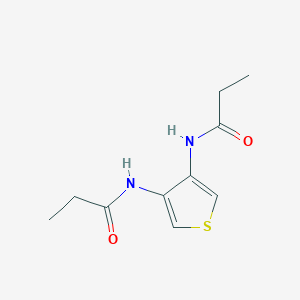

N,N'-(Thiene-3,4-diyl)dipropanamide is a synthetic organic compound featuring a thiophene (Thiene) ring substituted at the 3,4-positions with propanamide groups. Its molecular formula is C₁₀H₁₄N₂O₂S, with a molecular weight of 226.3 g/mol. The thiophene core introduces sulfur-based electronic effects, while the propanamide substituents contribute hydrogen-bonding capability and polarity.

Properties

CAS No. |

90069-82-2 |

|---|---|

Molecular Formula |

C10H14N2O2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

N-[4-(propanoylamino)thiophen-3-yl]propanamide |

InChI |

InChI=1S/C10H14N2O2S/c1-3-9(13)11-7-5-15-6-8(7)12-10(14)4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

FUDVQOIKKSPKBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CSC=C1NC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dipropanamide typically involves the reaction of thiene derivatives with propanamide precursors under controlled conditions. One common method involves the use of thieno[2,3-b]thiophene derivatives, which are reacted with propanamide in the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Thiene-3,4-diyl)dipropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiene derivatives .

Scientific Research Applications

N,N’-(Thiene-3,4-diyl)dipropanamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N,N’-(Thiene-3,4-diyl)dipropanamide involves its interaction with molecular targets through its functional groups. The thiene ring and propanamide groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol Functional Groups: Acetamide (-NHCOCH₃) Core Structure: 1,4-Phenylene Applications: Laboratory research (non-drug/household) .

Comparison :

- Amide Chain Length : The target compound features propanamide groups (-NHCOCH₂CH₂CH₃), offering longer alkyl chains than the acetamide (-NHCOCH₃) groups in N,N'-Diacetyl-1,4-phenylenediamine. This increases hydrophobicity and may enhance membrane permeability in biological systems.

- Aromatic vs. Thiophene’s sulfur atom can influence π-π stacking and reactivity in materials science.

Comparison with Chlorinated Aromatic Amides

3-Chloro-N-phenyl-phthalimide (CAS N/A)

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Functional Groups: Phthalimide, chloro (-Cl), phenyl Applications: Monomer for polyimide synthesis .

Comparison :

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. Thiophene. Phthalimide’s rigid, fused-ring system contrasts with thiophene’s planar heterocycle, affecting thermal stability and polymer backbone flexibility.

- Substituent Effects : The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, aiding polymerization. In contrast, the propanamide groups in the target compound may promote intermolecular hydrogen bonding, useful in supramolecular chemistry.

Propanil (N-(3,4-dichlorophenyl)propanamide, CAS N/A)

Molecular Formula: C₉H₉Cl₂NO Molecular Weight: 230.08 g/mol Functional Groups: Propanamide Applications: Herbicide (pesticide) .

Comparison :

- Aromatic Substitution : Propanil’s dichlorophenyl group is electron-withdrawing, enhancing herbicide activity. The thiophene in the target compound may confer redox activity or metal-binding capacity due to sulfur.

- Bioactivity: Propanil’s propanamide group disrupts plant lipid synthesis.

Comparison with Diamine Derivatives

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS 637-01-4)

Molecular Formula : C₁₀H₁₆N₂·2HCl

Molecular Weight : 237.17 g/mol

Functional Groups : Tetramethylated diamine

Applications : Redox indicator in biochemical assays .

Comparison :

- Functional Groups : The dihydrochloride salt form enhances water solubility, unlike the neutral propanamide groups in the target compound.

- Electronic Properties: The methylated diamine acts as an electron donor, whereas the thiophene-propanamide structure may exhibit mixed donor-acceptor behavior.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic and Physical Properties

| Compound | Aromatic System | Electron Effects | Solubility Trends |

|---|---|---|---|

| This compound | Thiophene | Sulfur-induced π-electron richness | Moderate (polar aprotic solvents) |

| N,N'-Diacetyl-1,4-phenylenediamine | Benzene | Electron-withdrawing acetamide | Low (organic solvents) |

| Propanil | Dichlorophenyl | Strong electron-withdrawing (-Cl) | Low (lipophilic) |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Electron-deficient (imide, -Cl) | Low (DMF, DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.